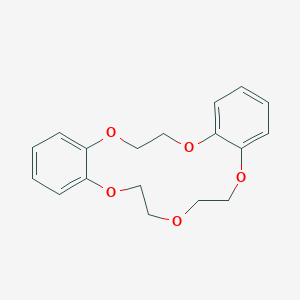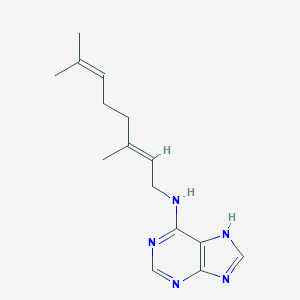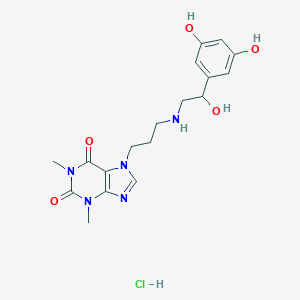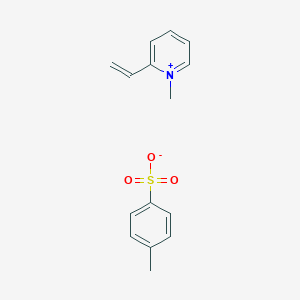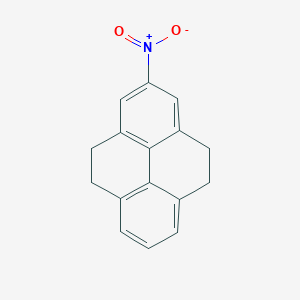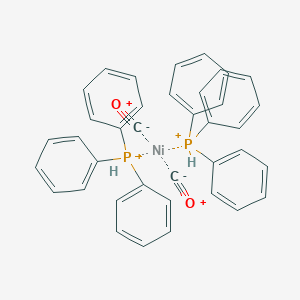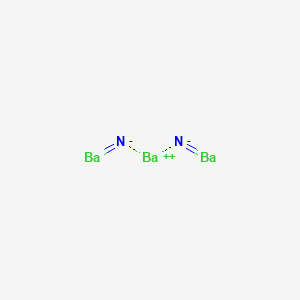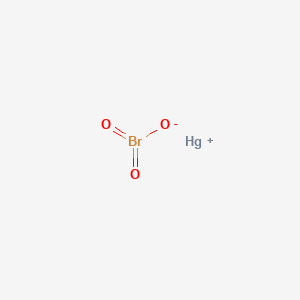
Mercury(1+) bromate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(1+) bromate is a chemical compound that is commonly used in scientific research. It is a strong oxidizing agent that is used in various laboratory experiments.
科学的研究の応用
Mercury(1+) bromate is widely used in scientific research due to its strong oxidizing properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used as a reagent in analytical chemistry for the detection of various compounds. Additionally, mercury(1+) bromate is used in the production of various chemicals, including pharmaceuticals and dyes.
作用機序
Mercury(1+) bromate acts as a strong oxidizing agent by accepting electrons from other molecules. It is able to oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones. In addition, mercury(1+) bromate can oxidize sulfur-containing compounds, such as thiols and sulfides.
生化学的および生理学的効果
Mercury(1+) bromate is highly toxic and can cause severe damage to living organisms. It is known to cause oxidative stress and can damage DNA, proteins, and lipids. Exposure to mercury(1+) bromate can lead to a wide range of health problems, including neurological disorders, kidney damage, and cancer.
実験室実験の利点と制限
Mercury(1+) bromate is a highly effective oxidizing agent that is widely used in laboratory experiments. It is relatively inexpensive and easy to use. However, it is highly toxic and must be handled with extreme care. In addition, it can be difficult to control the reaction conditions when using mercury(1+) bromate, which can lead to unwanted side reactions.
将来の方向性
There are many future directions for research on mercury(1+) bromate. One area of interest is the development of safer and more effective oxidizing agents for use in laboratory experiments. Additionally, research is needed to better understand the toxic effects of mercury(1+) bromate on living organisms and to develop strategies for minimizing exposure to this compound. Finally, there is a need for research on the potential uses of mercury(1+) bromate in the production of new chemicals and materials.
合成法
Mercury(1+) bromate can be synthesized by reacting mercury(1+) nitrate with sodium bromate in an aqueous solution. The reaction produces mercury(1+) bromate and sodium nitrate as byproducts. The resulting compound is a white crystalline solid that is highly soluble in water.
特性
CAS番号 |
13465-33-3 |
|---|---|
製品名 |
Mercury(1+) bromate |
分子式 |
BrHgO3 |
分子量 |
328.49 g/mol |
IUPAC名 |
mercury(1+);bromate |
InChI |
InChI=1S/BrHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
InChIキー |
JGRDVIZJXANZNJ-UHFFFAOYSA-M |
SMILES |
[O-]Br(=O)=O.[Hg+] |
正規SMILES |
[O-]Br(=O)=O.[Hg+] |
その他のCAS番号 |
13465-33-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



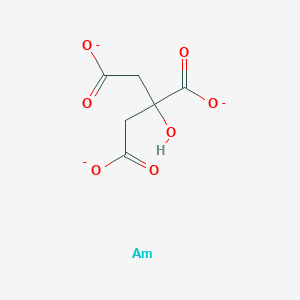
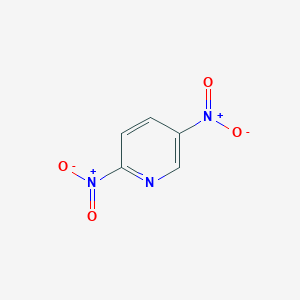
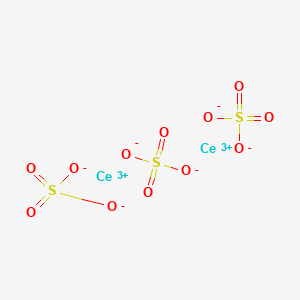
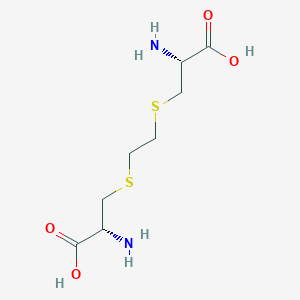
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

